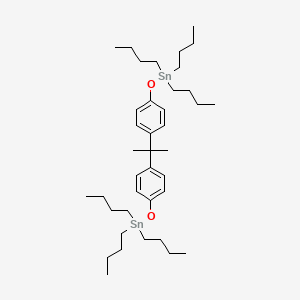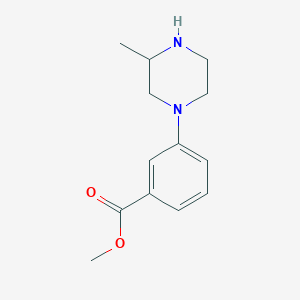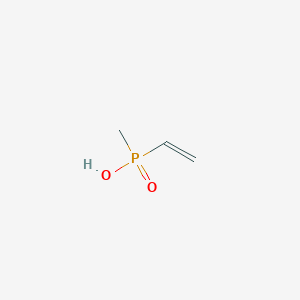![molecular formula C15H16O2 B13750660 [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has additional functional groups: a hydroxyl group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 4-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be appropriately substituted aryl halides and boronic acids .
Another method involves the Friedel-Crafts alkylation, where an alkyl group is introduced to the biphenyl core using an alkyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods like the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal . This method is advantageous for large-scale synthesis due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of halogens or nitro groups on the benzene rings.
Scientific Research Applications
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without additional functional groups.
[1,1-Biphenyl]-2-ol: Lacks the ethyl and methoxy groups.
[1,1-Biphenyl]-4-methoxy-: Lacks the hydroxyl and ethyl groups.
Uniqueness
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler biphenyl derivatives .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-ethyl-3-methoxy-6-phenylphenol |
InChI |
InChI=1S/C15H16O2/c1-3-12-14(17-2)10-9-13(15(12)16)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
InChI Key |
YCKIEIRCSYXGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


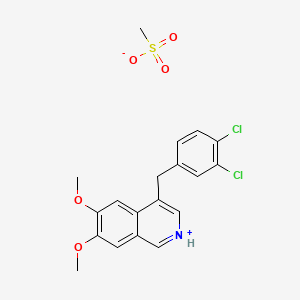

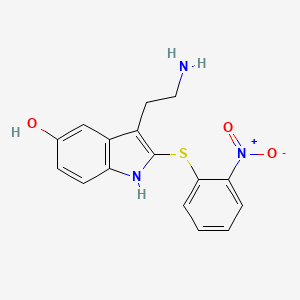
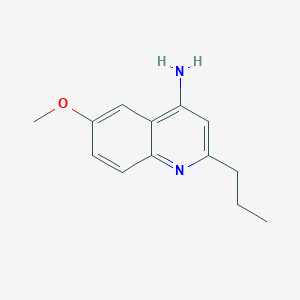
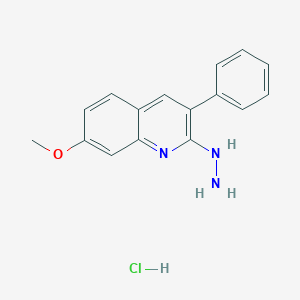

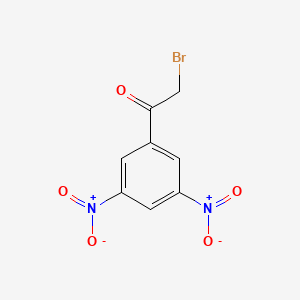

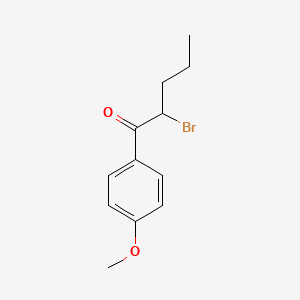
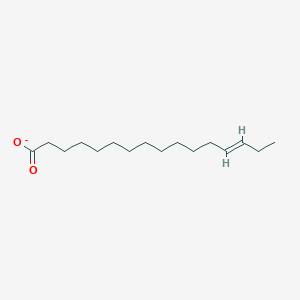
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
